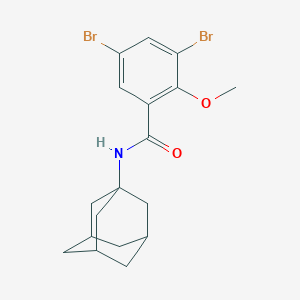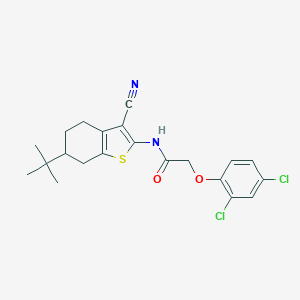![molecular formula C26H28ClN3O5S2 B301823 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is also known as CBP501 and is a small molecule inhibitor of heat shock protein 70 (Hsp70).
作用機序
CBP501 binds to the ATP-binding site of Hsp70, preventing the protein from functioning properly. Hsp70 is involved in the folding and refolding of proteins, as well as the degradation of misfolded proteins. In cancer cells, Hsp70 is overexpressed and plays a role in the survival of cancer cells under stress conditions. By inhibiting the activity of Hsp70, CBP501 induces cell death in cancer cells.
Biochemical and physiological effects:
CBP501 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. CBP501 has been studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer.
実験室実験の利点と制限
CBP501 has the advantage of being a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in preclinical studies and has the potential to enhance the effectiveness of chemotherapy drugs. However, CBP501 has not yet been studied in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
Further research is needed to determine the safety and efficacy of CBP501 in humans. Clinical trials are needed to evaluate the potential of CBP501 as a cancer treatment. Future research could also focus on the development of more potent and selective inhibitors of Hsp70, as well as the identification of biomarkers that could predict the response to CBP501 treatment.
合成法
The synthesis of CBP501 involves a series of chemical reactions that start with the reaction of 2-chlorobenzyl chloride with methylsulfonyl chloride to form 2-chlorobenzyl methyl sulfone. This intermediate is then reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-chlorobenzyl methyl sulfone. The final step involves the reaction of this intermediate with 4-aminobenzamidine to form CBP501.
科学的研究の応用
CBP501 has been studied for its potential use in cancer treatment. Hsp70 is a protein that is overexpressed in cancer cells and is involved in the survival of cancer cells under stress conditions. CBP501 inhibits the activity of Hsp70, leading to the death of cancer cells. CBP501 has been shown to enhance the effectiveness of chemotherapy drugs in preclinical studies.
特性
分子式 |
C26H28ClN3O5S2 |
|---|---|
分子量 |
562.1 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C26H28ClN3O5S2/c1-36(32,33)30(19-21-7-3-4-8-25(21)27)23-13-9-20(10-14-23)26(31)28-22-11-15-24(16-12-22)37(34,35)29-17-5-2-6-18-29/h3-4,7-16H,2,5-6,17-19H2,1H3,(H,28,31) |
InChIキー |
DEJYDRRYRNWIJG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
正規SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)

